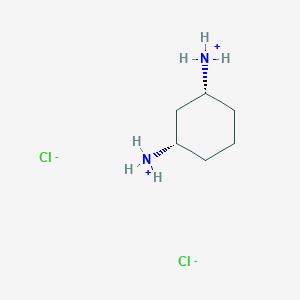

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Description

Properties

IUPAC Name |

(1S,3R)-cyclohexane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDGJCKNZHDDLV-RUTFAPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738400 | |

| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498532-32-4 | |

| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride. The synthesis involves a multi-step process beginning with the formation of a racemic mixture of 1,3-cyclohexanediamine, followed by a critical chiral resolution step to isolate the desired (1R,3S)-enantiomer, and concluding with the formation of the dihydrochloride salt. While established methods exist for the initial achiral synthesis, the specific chiral resolution of cis-1,3-cyclohexanediamine is not extensively documented in peer-reviewed literature, presenting a notable challenge. This guide will detail the known procedures and discuss potential strategies for the enantiomeric separation based on analogous chemical resolutions.

Achiral Synthesis of cis/trans-1,3-Cyclohexanediamine

The common starting point for the synthesis of the target molecule is the preparation of a racemic mixture of cis- and trans-1,3-cyclohexanediamine. A prevalent and cost-effective method involves the hydrogenation of m-phenylenediamine or the reductive amination of 1,3-cyclohexanedione, which can be synthesized from resorcinol.[1]

Synthesis of 1,3-Cyclohexanedione from Resorcinol

A common precursor, 1,3-cyclohexanedione, can be prepared by the hydrogenation of resorcinol.

Experimental Protocol: A detailed experimental protocol for this transformation is not readily available in the searched literature. However, a typical procedure would involve the catalytic hydrogenation of resorcinol over a suitable catalyst, such as Raney Nickel, under hydrogen pressure.

Reductive Amination of 1,3-Cyclohexanedione

The resulting 1,3-cyclohexanedione can then be converted to 1,3-cyclohexanediamine via reductive amination. This process typically yields a mixture of cis and trans isomers.

Experimental Protocol: A typical lab-scale procedure for the reductive amination of 1,3-cyclohexanedione involves reacting it with ammonia in the presence of a reducing agent like hydrogen gas and a catalyst such as Raney Nickel. The reaction is generally carried out in a solvent like ethanol or methanol under pressure. The ratio of cis to trans isomers can be influenced by the reaction conditions.

| Parameter | Value | Reference |

| Starting Material | 1,3-Cyclohexanedione | [1] |

| Reagents | Ammonia, Hydrogen | [1] |

| Catalyst | Raney Nickel | [1] |

| Product | cis/trans-1,3-Cyclohexanediamine | [1] |

Chiral Resolution of cis-1,3-Cyclohexanediamine

The critical step in obtaining the desired (1R,3S)-enantiomer is the chiral resolution of the racemic cis-1,3-cyclohexanediamine. It is important to first separate the cis and trans isomers, which can typically be achieved by fractional distillation or chromatography. The racemic cis-1,3-cyclohexanediamine must then be resolved.

While a specific, detailed protocol for the resolution of cis-1,3-cyclohexanediamine is not found in the provided search results, a common and effective method for resolving racemic amines is through diastereomeric salt formation using a chiral acid. This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

Potential Chiral Resolving Agents:

Based on the successful resolution of other chiral amines, particularly the analogous trans-1,2-cyclohexanediamine, the following chiral acids are strong candidates for the resolution of cis-1,3-cyclohexanediamine:

-

Tartaric Acid: Both L-(+)-tartaric acid and D-(-)-tartaric acid are widely used and commercially available resolving agents for amines. The choice of the tartaric acid enantiomer will determine which enantiomer of the diamine crystallizes preferentially.

-

Mandelic Acid: (R)-(-)-Mandelic acid and (S)-(+)-mandelic acid are also effective resolving agents for amines.

-

Camphorsulfonic Acid: (1R)-(-)-10-Camphorsulfonic acid and (1S)-(+)-10-camphorsulfonic acid are other potential candidates.

General Experimental Protocol for Chiral Resolution (Hypothetical):

-

Salt Formation: The racemic cis-1,3-cyclohexanediamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). An equimolar amount of the chosen chiral acid (e.g., L-(+)-tartaric acid to potentially isolate the (1S,3R)-enantiomer first) is dissolved in the same or a miscible solvent and added to the diamine solution.

-

Crystallization: The solution is allowed to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

-

Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically enriched free diamine. The diamine is then extracted with an organic solvent and purified.

-

Isolation of the Other Enantiomer: The mother liquor from the crystallization step, which is now enriched in the other diastereomeric salt, can be treated similarly to isolate the other enantiomer of the diamine. To obtain the (1R,3S)-enantiomer, one might need to use D-(-)-tartaric acid or process the mother liquor after crystallization with L-(+)-tartaric acid.

Quantitative Data (Expected): The yield and enantiomeric excess (e.e.) of the resolved diamine are highly dependent on the specific conditions of the resolution, including the choice of solvent, temperature, and the number of recrystallizations. Typically, multiple recrystallizations are required to achieve high enantiomeric purity (>99% e.e.).

Synthesis of this compound

Once the enantiomerically pure (1R,3S)-cyclohexane-1,3-diamine has been isolated, it is converted to its dihydrochloride salt to improve its stability and handling properties.

Experimental Protocol: The free base of (1R,3S)-cyclohexane-1,3-diamine is dissolved in a suitable solvent, such as isopropanol or ethanol. A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a solvent) is then added in a stoichiometric amount (two equivalents). The dihydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

| Parameter | Value |

| Starting Material | (1R,3S)-Cyclohexane-1,3-diamine |

| Reagent | Hydrochloric Acid (2 eq.) |

| Solvent | Isopropanol or Ethanol |

| Product | This compound |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship for Chiral Resolution

Caption: Principle of chiral resolution via diastereomeric salt formation.

References

physical and chemical properties of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

An In-depth Technical Guide to (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a chiral diamine building block. This document includes key property data, detailed experimental protocols for characterization and synthesis, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound is the hydrochloride salt form of the chiral diamine (1R,3S)-Cyclohexane-1,3-diamine. The dihydrochloride form enhances its stability and solubility in aqueous media, making it suitable for a variety of applications in organic synthesis and drug development.[1]

Data Presentation: Summary of Properties

The quantitative data for this compound and its related isomers are summarized below.

| Property | Value | References |

| Chemical Name | (1S,3S)-Cyclohexane-1,3-diamine dihydrochloride | [2] |

| cis-Cyclohexane-1,3-diamine dihydrochloride | [3][4] | |

| Synonyms | (1R,3S)-Cyclohexane-1,3-diamine 2HCl | [3] |

| CAS Number | 860296-82-8 [(1S,3S) isomer] | [2][5] |

| 498532-32-4 [cis or (1R,3S)-rel-] | [3][4] | |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][2][4][5] |

| Molecular Weight | 187.11 g/mol | [1][2][5] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥97% | [2][4][5] |

| Melting Point | >360 °C (for cis-dihydrochloride) | [3] |

| Solubility | Very soluble in water (up to 91.4 mg/ml) | [1] |

| Storage | Room temperature, under inert atmosphere | [2][3][6] |

Experimental Protocols

Detailed methodologies for the characterization and synthesis of diamine hydrochlorides are crucial for ensuring reproducibility and accuracy in research and development.

Synthesis and Purification Protocol

The following protocol is a general methodology for the synthesis of 1,3-cyclohexanediamine, which is then converted to its dihydrochloride salt for purification. The pathway begins with the hydrogenation of resorcinol.[7]

Materials:

-

Resorcinol (RES)

-

Raney Ni catalyst

-

Sodium hydroxide (NaOH)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol

-

Hydrochloric acid (HCl)

-

Acetone

-

Deionized water (H₂O)

Methodology:

-

Hydrogenation of Resorcinol to 1,3-Cyclohexanedione (1,3-CHD):

-

Introduce 2 g of resorcinol, 10 mL of H₂O, 0.80 g of NaOH, and 0.20 g of Raney Ni into a 50 mL stainless-steel autoclave with magnetic stirring.[7]

-

Seal the reactor and purge with H₂ gas three times.[7]

-

Pressurize the reactor with H₂ to the desired pressure and heat to the target temperature while stirring continuously at 1000 rpm to initiate the reaction.[7]

-

-

Oximation of 1,3-CHD to 1,3-Cyclohexanedione dioxime (1,3-CHDO):

-

In a 100 mL round-bottom flask, combine the aqueous reaction mixture from the previous step with 3.06 g of hydroxylamine hydrochloride and 1.84 g of sodium hydroxide.[7]

-

Immerse the flask in a cooling bath to maintain the reaction temperature with a stirring rate of 800 rpm.[7]

-

Collect the precipitated 1,3-CHDO product by filtration and dry it under a vacuum.[7]

-

-

Hydrogenation of 1,3-CHDO to 1,3-Cyclohexanediamine (1,3-CHDA):

-

The hydrogenation of the dioxime intermediate is performed in methanol over a Raney Ni catalyst at approximately 50°C and 1.0 MPa H₂ pressure.[7]

-

-

Purification via Dihydrochloride Salt Formation:

-

To the final hydrogenation reaction solution, add an excess of concentrated hydrochloric acid. This converts the 1,3-cyclohexanediamine product into its hydrochloride salt.[7]

-

Add acetone to the solution to induce the precipitation of the diamine dihydrochloride crystals.[7]

-

The final product can be further purified by recrystallization.[7]

-

Characterization Protocols

A. Melting Point Determination (Capillary Method)

This technique is used to determine the temperature range over which the solid compound melts, which serves as a key indicator of purity.[8]

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form. If necessary, crush coarse crystals using a mortar and pestle.[8]

-

Capillary Loading: Press the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to compact the powder into a column of 1-2 mm in height.[9]

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp instrument).[10]

-

For an unknown sample, perform a rapid initial run by heating at a rate of 10-20 °C per minute to find an approximate melting range.[10]

-

For a precise measurement, start a new run with a fresh sample, preheating the apparatus to a temperature about 10 °C below the approximate melting point.[11]

-

Set the heating ramp to a slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as this range (T1-T2).[9] A narrow range (0.5-1.0 °C) typically indicates a high-purity compound.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[13]

-

Using a pipette, place one drop of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[13]

-

Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[13]

-

-

Analysis:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.[13]

-

Acquire the infrared spectrum. The resulting plot of transmittance versus wavenumber represents the molecular "fingerprint" of the compound.[12]

-

Characteristic absorption bands can be used to identify specific chemical bonds and functional groups (e.g., N-H stretches for amines, C-H stretches for the cyclohexane ring).[14]

-

-

Troubleshooting:

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

-

Sample Preparation:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., D₂O, given the compound's solubility, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[15]

-

Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of non-equivalent carbon atoms in the molecule.[16]

-

-

Spectral Interpretation:

-

¹H NMR: Analyze the chemical shifts to identify protons in different environments (e.g., on the cyclohexane ring). Use the integration values to determine the relative number of protons for each signal. The splitting patterns (e.g., triplets, quartets) help establish the connectivity between adjacent carbons.[15]

-

¹³C NMR: The number of signals corresponds to the number of unique carbon atoms, providing direct information about the carbon skeleton.[16]

-

Mandatory Visualization

The following diagram illustrates the synthetic pathway for producing 1,3-Cyclohexanediamine and its subsequent purification as a dihydrochloride salt.

Caption: Synthetic and purification workflow for 1,3-Cyclohexanediamine Dihydrochloride.

References

- 1. Buy Cyclohexane-1,3-diamine dihydrochloride (EVT-12042516) [evitachem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cis-cyclohexane-1,3-diamine hydrochloride | 498532-32-4 [amp.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 860296-82-8 | (1S,3S)-Cyclohexane-1,3-diamine dihydrochloride - Moldb [moldb.com]

- 6. (1S,3S)-cyclohexane-1,3-diamine dihydrochloride | 860296-82-8 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. thinksrs.com [thinksrs.com]

- 12. photometrics.net [photometrics.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. compoundchem.com [compoundchem.com]

- 15. youtube.com [youtube.com]

- 16. bhu.ac.in [bhu.ac.in]

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride, a chiral diamine building block. Due to the specificity of this salt, this guide also includes relevant data on the parent compound, cis-1,3-cyclohexanediamine, to provide a broader context for its application in research and development.

Chemical Identity and Properties

This compound is the salt form of the cis-isomer of 1,3-cyclohexanediamine. The presence of two stereocenters (at carbons 1 and 3) gives rise to different stereoisomers. The (1R,3S) configuration specifies one of the enantiomers of the cis-diastereomer.

Structure:

-

Chemical Name: this compound

-

Synonyms: cis-1,3-Cyclohexanediamine dihydrochloride, rel-(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Storage Conditions | Room temperature, under inert atmosphere | [3] |

| Purity (typical) | ≥97% | [1][4][5] |

| Boiling Point (free base) | 194 °C | [6] |

| Density (free base) | 0.95 g/cm³ | [6] |

Note: Some properties listed are for the free base (cis-1,3-cyclohexanediamine) due to limited data on the dihydrochloride salt.

Synthesis and Experimental Protocols

While specific synthesis protocols for the direct preparation of this compound are not extensively detailed in publicly available literature, the synthesis of the parent 1,3-cyclohexanediamine is well-documented. The dihydrochloride salt can be readily obtained by treating the free diamine with hydrochloric acid.

A common and efficient method for the synthesis of 1,3-cyclohexanediamine (1,3-CHDA) involves a multi-step process starting from resorcinol.[7] This pathway includes the hydrogenation of resorcinol to 1,3-cyclohexanedione (1,3-CHD), followed by oximation and subsequent hydrogenation of the resulting dioxime.[7]

Experimental Protocol: Synthesis of 1,3-Cyclohexanediamine from Resorcinol

This protocol is adapted from a described efficient methodology.[7]

Step 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione (1,3-CHD)

-

Materials: Resorcinol, deionized water, sodium hydroxide, Raney Ni catalyst.

-

Procedure:

-

In a 50 mL stainless-steel autoclave equipped with magnetic stirring, introduce 2 g (18.2 mmol) of resorcinol, 10 mL of H₂O, 0.80 g of sodium hydroxide, and 0.20 g of Raney Ni.[7]

-

Seal the reactor and purge with H₂ three times.

-

Pressurize the reactor with H₂ to the desired pressure while stirring at 1000 rpm.

-

Heat the reactor to the designated temperature to initiate the reaction.[7]

-

Upon completion, the resulting liquid reaction mixture containing 1,3-CHD can be used directly in the next step.[7]

-

Step 2: Oximation of 1,3-Cyclohexanedione (1,3-CHD)

-

Materials: 1,3-CHD solution from Step 1, deionized water, sodium hydroxide, hydroxylamine hydrochloride.

-

Procedure:

-

In a 100 mL round-bottom flask with a magnetic stirring bar, combine 2.24 g (20 mmol) of 1,3-CHD, 20 mL of H₂O, 1.84 g (46 mmol) of sodium hydroxide, and 3.06 g (44 mmol) of hydroxylamine hydrochloride.[7]

-

Immerse the flask in a cooling bath to maintain the reaction temperature with a stirring rate of 800 rpm.[7]

-

The product, 1,3-cyclohexanedione dioxime (1,3-CHDO), precipitates from the aqueous solution.[7]

-

Collect the precipitate by filtration and vacuum-dry for use in the next step.[7]

-

Step 3: Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO) to 1,3-Cyclohexanediamine (1,3-CHDA)

-

Materials: 1,3-CHDO from Step 2, methanol, Raney Ni catalyst.

-

Procedure:

Step 4: Formation of the Dihydrochloride Salt

-

Materials: 1,3-CHDA from Step 3, hydrochloric acid, acetone.

-

Procedure:

Synthesis Workflow Diagram

Caption: Synthesis pathway of 1,3-Cyclohexanediamine Dihydrochloride.

Applications in Research and Drug Development

Cyclohexanediamine scaffolds are important intermediates in the chemical and pharmaceutical industries.[7] While specific applications of this compound are not extensively reported, the parent diamine and its derivatives are utilized in several areas:

-

Asymmetric Catalysis: Chiral diamines are widely used as ligands for metal catalysts in asymmetric synthesis to produce enantiomerically pure compounds.

-

Pharmaceutical Intermediates: The cyclohexane ring is a common motif in drug molecules, and the diamine functionality allows for the introduction of further diversity and interaction with biological targets. For instance, cyclohexane diamine derivatives have been investigated for their antibacterial properties, including activity against Mycobacterium tuberculosis.[8]

-

Building Blocks for Complex Molecules: The two amine groups provide reactive sites for the construction of more complex molecules, including macrocycles and polymers. It is also identified as a "Protein Degrader Building Block", suggesting its potential use in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][4][5]

Biological Context and Signaling Pathways

Direct evidence linking this compound to specific signaling pathways is limited in the current literature. However, related cyclohexane derivatives have shown biological activity:

-

Antimicrobial and Anticancer Activity: Derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their antibacterial and anticancer activities.[9]

-

Enzyme Inhibition: Other isomers, such as cyclohexane-1,4-diamines, have been explored as allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), a key regulator of NF-κB signaling and a target in immunology and oncology.

The biological activity of cyclohexane-based molecules is highly dependent on their stereochemistry and the nature of their substituents. Therefore, this compound represents a valuable starting point for the synthesis and screening of new chemical entities in drug discovery programs.

Logical Relationship Diagram for Potential Applications

References

- 1. calpaclab.com [calpaclab.com]

- 2. cis-cyclohexane-1,3-diamine hydrochloride | 498532-32-4 [amp.chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chembk.com [chembk.com]

- 7. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction optimization, purification, formulation, and preclinical development. This technical guide provides a comprehensive overview of the expected solubility profile of this compound, detailed experimental protocols for its quantitative determination, and a logical workflow for solubility assessment. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on foundational principles and generalized methodologies to empower researchers in their laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 187.11 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >360 °C | [3] |

| Storage | Inert atmosphere, room temperature |

Qualitative Solubility Profile

As a dihydrochloride salt, this compound is an ionic compound. Its solubility is therefore governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Amine salts are generally characterized by their charged nature, polarity, and capacity for hydrogen bonding, all of which favor solubility in polar solvents while diminishing it in non-polar organic solvents like ether.[4]

Consequently, this compound is expected to exhibit the following solubility trends:

-

High Solubility: In highly polar protic solvents such as water and, to a lesser extent, short-chain alcohols like methanol and ethanol. The ability of these solvents to solvate both the ammonium cations and the chloride anions through hydrogen bonding and ion-dipole interactions is the primary driver of solubility.

-

Moderate to Low Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). While these solvents have high dielectric constants and can solvate cations well, their ability to solvate anions is less effective compared to protic solvents.

-

Insoluble or Sparingly Soluble: In non-polar organic solvents such as alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane). These solvents lack the polarity and hydrogen-bonding capability to overcome the lattice energy of the ionic salt.

Experimental Protocol for Solubility Determination

The following is a generalized and robust experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or a validated spectroscopic method)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Safety and Handling

This compound and its parent compound, 1,3-Cyclohexanediamine, are hazardous materials.[1][2] The dihydrochloride salt is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] The parent diamine is corrosive and can cause severe skin burns and eye damage.[1][5] Always consult the Safety Data Sheet (SDS) before handling.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[1]

Conclusion

References

Enantioselective Synthesis of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride, a chiral diamine of significant interest in pharmaceutical and materials science. The document details a feasible synthetic approach, combining the preparation of the racemic precursor with a classical chemical resolution strategy to obtain the desired enantiomerically pure product. Experimental protocols, data presentation, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Introduction

Chiral diamines are pivotal building blocks in asymmetric synthesis, serving as ligands for metal catalysts and as key components in the synthesis of pharmaceuticals and other bioactive molecules. (1R,3S)-Cyclohexane-1,3-diamine, with its defined stereochemistry, offers a rigid scaffold that can impart high levels of stereocontrol in chemical transformations. The dihydrochloride salt form enhances the stability and handling of this otherwise hygroscopic and air-sensitive compound. This guide focuses on a robust and accessible method for its preparation.

Synthetic Strategy Overview

The enantioselective synthesis of this compound can be efficiently achieved through a two-stage process:

-

Synthesis of Racemic cis-Cyclohexane-1,3-diamine: Preparation of the racemic mixture of the cis-diastereomer of 1,3-cyclohexanediamine from a commercially available starting material.

-

Classical Chemical Resolution: Separation of the enantiomers of the racemic cis-diamine using a chiral resolving agent, followed by isolation of the desired (1R,3S)-enantiomer.

-

Salt Formation: Conversion of the free diamine to its dihydrochloride salt.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Racemic cis-Cyclohexane-1,3-diamine

The synthesis of the racemic precursor can be achieved in a multi-step sequence starting from resorcinol.

Step 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanediol

-

Procedure: To a solution of resorcinol (1 mol) in ethanol (500 mL) in a high-pressure autoclave, add Raney Nickel (5% w/w). Pressurize the reactor with hydrogen gas (50 bar) and heat to 100°C with stirring. Maintain the reaction for 8 hours. After cooling and venting, filter the catalyst and concentrate the filtrate under reduced pressure to yield a mixture of cis- and trans-1,3-cyclohexanediol.

Step 2: Oxidation to 1,3-Cyclohexanedione

-

Procedure: Dissolve the mixture of 1,3-cyclohexanediols (1 mol) in acetone (1 L) and cool to 0°C. Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, stir for an additional 2 hours at room temperature. Quench the reaction with isopropanol, filter the chromium salts, and concentrate the filtrate. Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield 1,3-cyclohexanedione.

Step 3: Oximation to 1,3-Cyclohexanedione Dioxime

-

Procedure: To a solution of 1,3-cyclohexanedione (1 mol) in water (1 L), add hydroxylamine hydrochloride (2.2 mol) and sodium acetate (2.5 mol). Heat the mixture to 80°C and stir for 4 hours. Cool the reaction mixture in an ice bath to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum to obtain 1,3-cyclohexanedione dioxime.

Step 4: Reduction to cis-1,3-Cyclohexanediamine

-

Procedure: In a high-pressure autoclave, suspend 1,3-cyclohexanedione dioxime (1 mol) in methanol (1 L) and add Raney Nickel (10% w/w). Pressurize the reactor with hydrogen gas (100 bar) and heat to 80°C with vigorous stirring for 12 hours. After cooling and venting, filter the catalyst and concentrate the filtrate under reduced pressure. The resulting oil is a mixture of cis- and trans-1,3-cyclohexanediamine. The cis isomer can be separated by fractional distillation under reduced pressure.

Classical Resolution of rac-cis-1,3-Cyclohexanediamine

This protocol is adapted from the resolution of a similar diamine and may require optimization for the specific substrate.

Step 1: Formation of Diastereomeric Salts

-

Procedure: Dissolve racemic cis-1,3-cyclohexanediamine (1 mol) in methanol (1 L). In a separate flask, dissolve L-(+)-tartaric acid (1 mol) in methanol (1 L). Slowly add the tartaric acid solution to the diamine solution with stirring. A white precipitate should form. Heat the mixture to reflux to dissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling to 4°C overnight.

Step 2: Isolation of the Diastereomeric Salt

-

Procedure: Filter the crystalline precipitate and wash with a small amount of cold methanol. The solid is the diastereomeric salt of (1R,3S)-cyclohexane-1,3-diamine with L-(+)-tartaric acid. The mother liquor contains the other diastereomer.

Step 3: Liberation of the Free Diamine

-

Procedure: Suspend the isolated diastereomeric salt in a 2 M aqueous solution of sodium hydroxide (2 L) and stir for 2 hours. Extract the aqueous layer with dichloromethane (3 x 500 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (1R,3S)-cyclohexane-1,3-diamine as a colorless oil.

Formation of this compound

-

Procedure: Dissolve the (1R,3S)-cyclohexane-1,3-diamine (1 mol) in isopropanol (500 mL). Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution until precipitation is complete. Alternatively, add a calculated amount of concentrated hydrochloric acid dropwise. Filter the white precipitate, wash with cold isopropanol, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the expected yields and key analytical data for the synthesis.

| Step | Product | Expected Yield (%) | Melting Point (°C) | [α]D (c=1, H2O) |

| 1 | rac-cis/trans-1,3-Cyclohexanediol | >95 | - | - |

| 2 | 1,3-Cyclohexanedione | 80-90 | 104-106 | - |

| 3 | 1,3-Cyclohexanedione Dioxime | >90 | 152-154 | - |

| 4 | rac-cis-1,3-Cyclohexanediamine | 70-80 (after purification) | - | 0 |

| 5 | (1R,3S)-Cyclohexane-1,3-diamine L-tartrate | 35-45 (based on racemate) | Variable | Variable |

| 6 | (1R,3S)-Cyclohexane-1,3-diamine | >90 (from salt) | - | Expected Positive |

| 7 | This compound | >95 | >300 | Expected Positive |

Visualization of the Resolution Process

The logical flow of the classical resolution process is illustrated in the diagram below.

Caption: Logical workflow of the classical resolution of racemic cis-1,3-cyclohexanediamine.

Conclusion

The enantioselective synthesis of this compound is achievable through a combination of well-established synthetic transformations and classical resolution techniques. This guide provides a comprehensive framework for its preparation, offering detailed protocols and expected outcomes. The presented methodology is scalable and utilizes readily available reagents, making it a practical approach for both academic and industrial research environments. Further optimization of the resolution step may lead to improved yields and enantiomeric purity.

commercial availability of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride, a chiral diamine building block of significant interest in pharmaceutical and chemical research. This document outlines its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and purification.

Commercial Availability and Identification

This compound is commercially available from various suppliers, primarily as the racemic cis-isomer dihydrochloride, often designated as (1R,3S)-rel-Cyclohexane-1,3-diamine dihydrochloride. The enantiomerically pure form may be available from specialized suppliers or can be obtained through chiral resolution of the racemic mixture.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | cis-1,3-Cyclohexanediamine dihydrochloride |

| Molecular Formula | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.11 g/mol [1][2] |

| CAS Number | 498532-32-4 (for cis-racemate) |

| (1R,3S)-diamine CAS | 1821735-98-1 (for the free diamine)[3] |

Table 2: Representative Commercial Suppliers

| Supplier | Product Name | Purity |

| AChemBlock | cis-cyclohexane-1,3-diamine hydrochloride | 97%[4] |

| Achmem | (1R,3S)-rel-Cyclohexane-1,3-diamine dihydrochloride | Not specified[1] |

| BLDpharm | (1R,3S)-Cyclohexane-1,3-diamine | Not specified[3] |

| CP Lab Safety | (1S, 3S)-cyclohexane-1, 3-diamine dihydrochloride | min 97%[2] |

| EvitaChem | Cyclohexane-1,3-diamine dihydrochloride | Not specified[5] |

Synthesis and Purification

The synthesis of 1,3-cyclohexanediamine typically starts from resorcinol and involves a multi-step process. The resulting mixture of cis and trans isomers can be purified, and the desired cis-isomer can be isolated and resolved to obtain the (1R,3S) enantiomer.

Synthesis of 1,3-Cyclohexanediamine from Resorcinol

A common synthetic route involves the hydrogenation of resorcinol to 1,3-cyclohexanedione, followed by oximation and subsequent hydrogenation to yield 1,3-cyclohexanediamine.[6] The final product is a mixture of cis and trans isomers.

Experimental Protocol: Synthesis of 1,3-Cyclohexanediamine [6]

-

Hydrogenation of Resorcinol to 1,3-Cyclohexanedione:

-

In a typical experiment, 2 g (18.2 mmol) of resorcinol, 10 mL of H₂O, 0.80 g of sodium hydroxide, and 0.20 g of Raney Ni are introduced into a 50 mL stainless-steel autoclave with magnetic stirring.

-

The reactor is sealed, purged with H₂ three times, and then pressurized with H₂ to the desired pressure with continuous stirring at 1000 rpm.

-

The reactor is then heated to the designated temperature to initiate the reaction.

-

-

Oximation of 1,3-Cyclohexanedione:

-

In a 100 mL round-bottom flask with a magnetic stirring bar, 2.24 g (20 mmol) of 1,3-cyclohexanedione, 20 mL of H₂O, 1.84 g (46 mmol) of sodium hydroxide, and 3.06 g (44 mmol) of hydroxylamine hydrochloride are introduced.

-

The flask is placed in a cooling bath to maintain the reaction temperature with a stirring rate of 800 rpm.

-

The resulting precipitate of 1,3-cyclohexanedione dioxime is collected by filtration and vacuum-dried.

-

-

Hydrogenation of 1,3-Cyclohexanedione Dioxime:

-

The dried 1,3-cyclohexanedione dioxime is dissolved in methanol.

-

The hydrogenation is carried out over a Raney Ni catalyst under H₂ pressure at a controlled temperature (e.g., 50 °C).

-

The reaction yields a mixture of cis- and trans-1,3-cyclohexanediamine.

-

Purification via Dihydrochloride Salt Formation

The crude mixture of 1,3-cyclohexanediamine isomers can be purified by converting the diamines to their dihydrochloride salts.

Experimental Protocol: Purification of 1,3-Cyclohexanediamine Dihydrochloride [6]

-

To the reaction solution containing the 1,3-cyclohexanediamine, excess hydrochloric acid is added.

-

This converts the diamine into its hydrochloride salt.

-

Acetone is then added to the solution, causing the precipitation of 1,3-cyclohexanediamine dihydrochloride crystals.

-

The product can be further purified by recrystallization.

Chiral Resolution

While a specific protocol for the resolution of cis-1,3-cyclohexanediamine was not found in the immediate search results, a common method for resolving chiral diamines is through diastereomeric salt formation using a chiral resolving agent. For example, the resolution of the related (±)-cyclohexane-1,2-diamine has been achieved using xylaric acid.[7] A similar approach could be adapted for the cis-1,3-isomer.

Conceptual Experimental Workflow: Chiral Resolution

Caption: Conceptual workflow for the chiral resolution of racemic cis-1,3-cyclohexanediamine.

Physicochemical Properties

Table 3: Physicochemical Data for cis-1,3-Cyclohexanediamine

| Property | Value |

| Appearance | Colorless to light yellow/orange clear liquid |

| Purity (GC) | >95.0% (total of isomers) |

| Molecular Formula | C₆H₁₄N₂[8] |

| Molecular Weight | 114.19 g/mol [8] |

| Boiling Point | 194 °C (lit.)[8] |

| Density | 0.95 g/cm³[8] |

Experimental Workflows and Diagrams

Synthesis Pathway from Resorcinol

Caption: Synthetic pathway for 1,3-cyclohexanediamine dihydrochloride from resorcinol.

References

- 1. achmem.com [achmem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1821735-98-1|(1R,3S)-Cyclohexane-1,3-diamine|BLD Pharm [bldpharm.com]

- 4. cis-cyclohexane-1,3-diamine hydrochloride 97% | CAS: 1476045-92-7 | AChemBlock [achemblock.com]

- 5. Buy Cyclohexane-1,3-diamine dihydrochloride (EVT-12042516) [evitachem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

Potential Research Areas for (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a chiral diamine that holds significant potential as a versatile building block in several areas of chemical research, including asymmetric catalysis, medicinal chemistry, and materials science. Its rigid cyclohexane backbone and the specific stereochemical arrangement of its two amino groups make it an attractive scaffold for the development of novel ligands, bioactive molecules, and functional materials. This technical guide outlines promising research avenues for this compound, providing detailed experimental protocols and benchmark data from analogous systems to facilitate further investigation.

Asymmetric Catalysis

Chiral diamines are fundamental components of many successful asymmetric catalysts. The C2-symmetry of ligands derived from 1,2-diaminocyclohexane is well-established in inducing high stereoselectivity. The C1-symmetric nature of (1R,3S)-cyclohexane-1,3-diamine offers an opportunity to explore novel catalytic environments.

Development of Chiral Ligands and Metal Complexes

The primary amino groups of (1R,3S)-cyclohexane-1,3-diamine can be readily functionalized to synthesize a variety of chiral ligands, such as Schiff bases, bis(sulfonamides), and phosphinamides. These ligands can then be complexed with various transition metals (e.g., Ruthenium, Rhodium, Iridium, Copper, Palladium) to create catalysts for a range of asymmetric transformations.

Potential Asymmetric Reactions to Explore:

-

Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines: The development of Ru(II) complexes with chiral diamine ligands for the reduction of prochiral ketones and imines is a well-established field.[1][2] Investigating the efficacy of (1R,3S)-diamine-derived catalysts in these reactions could lead to novel catalysts with unique selectivity profiles.

-

Asymmetric Henry (Nitroaldol) Reaction: Copper-diamine complexes are known to catalyze the asymmetric Henry reaction, a crucial C-C bond-forming reaction.[3] The specific geometry of a (1R,3S)-diamine-Cu(II) complex could offer distinct advantages in controlling the stereochemistry of the product.

-

Asymmetric Diels-Alder Reaction: Chiral Lewis acid catalysts, often featuring diamine ligands, are pivotal in enantioselective Diels-Alder reactions. The potential of (1R,3S)-diamine-metal complexes to effectively organize the dienophile and diene deserves investigation.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation: Chiral ligands are essential for achieving high enantioselectivity in this widely used C-C bond-forming reaction. The unique spatial arrangement of a (1R,3S)-diamine-derived ligand could provide a novel chiral pocket around the palladium center.

Experimental Protocols

1.2.1. Synthesis of a Chiral Schiff Base Ligand from (1R,3S)-Cyclohexane-1,3-diamine

This protocol describes the synthesis of a salen-type Schiff base ligand, a common class of ligands in asymmetric catalysis.

Materials:

-

This compound

-

Salicylaldehyde (or a substituted derivative)

-

Sodium hydroxide

-

Ethanol

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water to neutralize the hydrochloride and liberate the free diamine.

-

To the resulting solution, add salicylaldehyde (2.0 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. The formation of a yellow precipitate indicates the formation of the Schiff base ligand.[4]

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

1.2.2. General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is adapted from established procedures using ruthenium-diamine catalysts.[1][5]

Materials:

-

[RuCl₂(p-cymene)]₂

-

Chiral ligand (e.g., N-tosylated (1R,3S)-cyclohexane-1,3-diamine)

-

Acetophenone

-

Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask and magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.01 eq) in the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

-

Add acetophenone (1.0 eq).

-

Add the formic acid/triethylamine azeotrope (2.0 eq).

-

Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Quantitative Data from Analogous Systems

The following table provides benchmark data for asymmetric transfer hydrogenation of acetophenone using catalysts derived from other chiral diamines. This data can serve as a reference for evaluating the performance of new catalysts based on (1R,3S)-cyclohexane-1,3-diamine.

| Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | i-PrOH | 28 | 95 | 97 (R) | [1] |

| [RhCp*Cl₂]₂ | (R,R)-TsDACH | CH₂Cl₂ | 40 | >99 | 99 (R) | [6] |

| Mn(I)-Br(CO)₅ | (R,R)-PNNP-diamine | THF | 60 | 98 | 85 (S) | [7] |

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine TsDACH = N-(p-toluenesulfonyl)-1,2-diaminocyclohexane PNNP = a tetradentate phosphine-amine ligand

Visualization of Experimental Workflow

References

- 1. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 2. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mechanism of Action of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride Derivatives as Melanin-Concentrating Hormone Receptor 1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride derivatives. These compounds have been identified as potent and selective antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a G protein-coupled receptor implicated in the regulation of energy homeostasis and mood. This document details the MCH-R1 signaling pathway, the molecular interactions of these derivatives, quantitative data on their antagonist activity, and the experimental protocols used for their characterization.

Introduction: The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) as a Therapeutic Target

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in the central regulation of feeding behavior, energy balance, and mood. Its physiological effects are mediated through the MCH-R1 receptor, a class A G protein-coupled receptor (GPCR) predominantly expressed in the brain. The activation of MCH-R1 is associated with an increase in food intake and body weight, making it an attractive target for the development of anti-obesity therapeutics. Furthermore, its involvement in mood regulation has implicated it as a potential target for the treatment of anxiety and depression.

This compound serves as a key scaffold for a series of potent MCH-R1 antagonists. The specific stereochemistry of this scaffold is crucial for the high-affinity binding to the receptor. This guide will focus on the mechanism by which these derivatives antagonize MCH-R1 signaling.

The MCH-R1 Signaling Pathway

Upon binding of the endogenous ligand MCH, the MCH-R1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades through its coupling to inhibitory G proteins (Gαi/o) and Gq proteins (Gαq).

-

Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA).

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

The (1R,3S)-Cyclohexane-1,3-diamine derivatives act as competitive antagonists, binding to the MCH-R1 receptor and preventing the binding of MCH, thereby inhibiting both the Gαi/o and Gαq mediated signaling pathways.

Quantitative Analysis of Antagonist Activity

The potency of (1R,3S)-Cyclohexane-1,3-diamine derivatives as MCH-R1 antagonists has been determined through in vitro assays. The following table summarizes the antagonist activity (IC50) of key derivatives from the primary literature.

| Compound ID | R Group Modification | MCH-R1 Antagonist IC50 (nM) |

| 1 | 2-Thiophenyl | 150 |

| 2 | 2-(5-Chloro-thiophenyl) | 30 |

| 3 | 2-(5-Bromo-thiophenyl) | 25 |

| 4 | 2-(5-Methyl-thiophenyl) | 40 |

| 5 | 2-Benzofuranyl | 80 |

Data extracted from Giordanetto, F., et al. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4232-4241.

Experimental Protocols

The characterization of (1R,3S)-Cyclohexane-1,3-diamine derivatives as MCH-R1 antagonists involves several key in vitro experiments.

MCH-R1 Radioligand Binding Assay

This assay is used to determine the binding affinity of the antagonist to the MCH-R1 receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human MCH-R1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EDTA, pH 7.4.

-

Radioligand: [¹²⁵I]-MCH is used as the radioligand.

-

Procedure:

-

Cell membranes (10-20 µg protein) are incubated with [¹²⁵I]-MCH (final concentration ~50 pM) and varying concentrations of the antagonist derivative.

-

The incubation is carried out in a 96-well plate for 60 minutes at room temperature.

-

Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled MCH.

-

The reaction is terminated by rapid filtration through a GF/C filter plate, and the filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

MCH-R1 Functional Assay (Calcium Mobilization)

This assay measures the ability of the antagonist to block the MCH-induced increase in intracellular calcium, which is a functional readout of MCH-R1 activation via the Gαq pathway.

Methodology:

-

Cell Line: HEK293 cells stably expressing the human MCH-R1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM.

-

Procedure:

-

Cells are seeded in a 96-well plate and grown to confluence.

-

The cells are loaded with Fluo-4 AM dye for 60 minutes at 37°C.

-

The cells are then washed and incubated with varying concentrations of the antagonist derivative for 15-30 minutes.

-

MCH is added to the wells at a final concentration corresponding to its EC80 (the concentration that produces 80% of the maximal response).

-

The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 values are determined by analyzing the concentration-response curves for the inhibition of the MCH-induced calcium signal.

Conclusion

Derivatives of this compound represent a promising class of potent and selective MCH-R1 antagonists. Their mechanism of action involves the competitive blockade of the MCH-R1 receptor, leading to the inhibition of both Gαi/o and Gαq mediated signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for the further development and optimization of these compounds as potential therapeutics for obesity and other metabolic or mood disorders. The rigid cyclohexane scaffold and the specific stereochemistry of the diamine substituents are key determinants of their high affinity and antagonist potency. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development.

Stereochemistry of (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride, a chiral diamine with significant potential in asymmetric synthesis and drug development. This document details its structural features, conformational analysis, and relevant experimental data, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is the hydrochloride salt of a specific stereoisomer of 1,3-diaminocyclohexane. The designation (1R,3S) defines the absolute configuration at the two chiral centers, carbons 1 and 3 of the cyclohexane ring. This specific arrangement classifies the molecule as the cis-isomer, where the two amino groups are on the same side of the cyclohexane ring. As a chiral building block, it holds considerable value in the synthesis of enantiomerically pure compounds, particularly as a ligand for asymmetric catalysis.

Stereochemical and Conformational Analysis

The stereochemistry of (1R,3S)-Cyclohexane-1,3-diamine is fundamentally linked to the conformational behavior of the cyclohexane ring. The most stable conformation of a cyclohexane ring is the chair form. In a 1,3-disubstituted cyclohexane, the cis and trans isomers exhibit distinct conformational preferences.

For cis-1,3-disubstituted cyclohexanes like the (1R,3S) isomer, the two substituents can be either in a diaxial (a,a) or a diequatorial (e,e) position. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are sterically unfavorable. However, in the case of cis-1,3-cyclohexanediamine, the situation is more complex. The free base can exist in a chair conformation where one amino group is axial and the other is equatorial (a,e). A ring flip would result in an equivalent (e,a) conformation.

Below is a logical diagram illustrating the relationship between the different isomers of 1,3-cyclohexanediamine.

Physicochemical and Spectroscopic Data

Detailed experimental data for the specific (1R,3S) enantiomer as the dihydrochloride salt is sparse in publicly accessible literature. The following table summarizes available and predicted data for cis-1,3-cyclohexanediamine and its salts. Researchers should verify this data experimentally for their specific sample.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₆Cl₂N₂ | For the dihydrochloride salt. |

| Molecular Weight | 187.11 g/mol | For the dihydrochloride salt. |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Melting Point | >300 °C | Expected for the dihydrochloride salt. |

| Optical Rotation ([α]D) | Not reported in available literature. | This is a critical parameter for confirming enantiomeric purity and should be determined experimentally. For comparison, a value of +12.3° (c=2 in H₂O) has been reported for (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate.[1][2] |

| ¹H NMR | Not specifically reported. | A complex pattern of multiplets for the cyclohexane ring protons would be expected. The chemical shifts would be influenced by the protonated amino groups and the solvent. |

| ¹³C NMR | Not specifically reported. | Four signals would be expected for the cyclohexane carbons due to the C₂ symmetry of the cis-isomer. The carbons bearing the amino groups would be shifted downfield. |

Experimental Protocols

General Synthesis of cis- and trans-1,3-Cyclohexanediamine

A common route to a mixture of cis- and trans-1,3-cyclohexanediamine involves the reduction of 1,3-cyclohexanedione dioxime.[3] The general workflow is outlined below.

Protocol for Oximation of 1,3-Cyclohexanedione:

-

Dissolve 1,3-cyclohexanedione in an appropriate solvent (e.g., water or ethanol).

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, often indicated by the precipitation of the dioxime.

-

Isolate the 1,3-cyclohexanedione dioxime by filtration, wash with cold water, and dry.

Protocol for Reduction of 1,3-Cyclohexanedione Dioxime:

-

Suspend the dioxime in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, sodium metal in portions, while maintaining the reaction under reflux.

-

After the complete addition of the reducing agent and a further period of reflux, cool the reaction mixture.

-

Work up the reaction by carefully adding water to decompose any unreacted sodium, followed by extraction with an organic solvent.

-

Purify the resulting mixture of diamines by distillation.

Chiral Resolution of cis-1,3-Cyclohexanediamine

Protocol Outline for Chiral Resolution:

-

Dissolve the racemic cis-1,3-cyclohexanediamine in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in the same solvent.

-

Allow the diastereomeric salts to crystallize. Due to different physical properties, one diastereomer will preferentially crystallize.

-

Separate the crystals by filtration.

-

Liberate the free enantiomerically enriched diamine by treating the diastereomeric salt with a base (e.g., NaOH).

-

Extract the free diamine with an organic solvent.

-

The enantiomeric purity can be determined by chiral HPLC or by measuring the specific rotation.

Applications in Drug Development and Asymmetric Synthesis

Chiral diamines are crucial building blocks and ligands in medicinal chemistry and asymmetric catalysis.[4] Although specific applications of (1R,3S)-Cyclohexane-1,3-diamine are not extensively documented, its structural motifs are found in various biologically active compounds and are used to create chiral environments in catalytic processes.

-

Chiral Ligands: The two amino groups can coordinate to a metal center, forming a chiral catalyst. Such catalysts are employed in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions, to produce enantiomerically enriched products.[5][6]

-

Chiral Scaffolds: The rigid cyclohexane backbone and the defined stereochemistry of the amino groups make it an attractive scaffold for the synthesis of complex molecules with specific three-dimensional arrangements, which is often a requirement for potent and selective drug candidates.

-

Biologically Active Molecules: The 1,3-diamine motif is present in a number of natural products and synthetic compounds with a range of biological activities. The specific stereochemistry of the diamine can be critical for its interaction with biological targets such as enzymes and receptors.

The logical flow for the application of a chiral diamine in asymmetric catalysis is depicted below.

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis and drug discovery. Its cis configuration and the conformational properties of the cyclohexane ring provide a well-defined three-dimensional structure that is essential for its application as a chiral ligand or scaffold. While detailed, publicly available experimental data for this specific enantiomer and its salt is limited, this guide provides a solid foundation based on the principles of stereochemistry and the available information on related compounds. Further experimental characterization of this molecule will undoubtedly expand its utility in the development of new and innovative chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrj.org [chemrj.org]

- 3. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 4. myuchem.com [myuchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

Chiral 1,3-Diaminocyclohexanes: A Comprehensive Technical Guide on their Background, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,3-diaminocyclohexanes have emerged as a versatile and powerful class of scaffolds in asymmetric synthesis and drug development. Their unique C₂-symmetric backbone and conformational rigidity have made them privileged ligands for a variety of metal-catalyzed reactions and as key structural motifs in organocatalysis. This in-depth technical guide explores the historical background, key discoveries, and synthetic pathways leading to enantiopure 1,3-diaminocyclohexanes. It provides a detailed overview of their applications in asymmetric catalysis and medicinal chemistry, supported by quantitative data and detailed experimental protocols for their synthesis and resolution.

Introduction: The Emergence of a Privileged Scaffold

The quest for effective control of stereochemistry in chemical reactions is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Chiral diamines, in particular, have garnered significant attention as ligands for asymmetric catalysis due to their ability to form stable chelate complexes with a wide range of metals. While the C₂-symmetric trans-1,2-diaminocyclohexane has long been a celebrated and extensively studied scaffold, the potential of its 1,3-disubstituted constitutional isomer has been realized more recently.

The 1,3-disposition of the amino groups in the cyclohexane ring imparts a distinct stereochemical environment compared to the vicinal 1,2- and the distal 1,4-isomers. This unique arrangement allows for the formation of six-membered chelate rings with metal centers, influencing the geometry and reactivity of the resulting catalysts in a manner that is often complementary to the five-membered rings formed by 1,2-diamines. The conformational constraints of the cyclohexane ring, coupled with the chirality of the amino group substituents, create a well-defined chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate.

The discovery and development of chiral 1,3-diaminocyclohexanes have been driven by the continuous search for novel and more efficient chiral ligands and organocatalysts. Their successful application in a range of asymmetric transformations, including Mannich reactions, Michael additions, and Diels-Alder reactions, has solidified their status as a valuable tool in the synthetic chemist's arsenal. Furthermore, the 1,3-diaminocyclohexane motif has been identified as a key pharmacophore in several biologically active molecules, highlighting its importance in drug discovery and development.

Historical Background and Discovery

The exploration of diaminocyclohexanes as chiral ligands can be traced back to the pioneering work on their 1,2-isomers. The successful application of trans-1,2-diaminocyclohexane derivatives in asymmetric catalysis, such as in the Jacobsen-Katsuki epoxidation, spurred interest in other isomeric diamines. However, the synthesis and resolution of chiral 1,3-diaminocyclohexanes presented unique challenges, which contributed to their later emergence.

Early synthetic routes to 1,3-diaminocyclohexane typically yielded a mixture of cis and trans isomers, and their separation, followed by the resolution of the enantiomers, was not trivial. Seminal work in the late 20th and early 21st centuries began to address these challenges, with researchers developing novel synthetic and resolution strategies. A significant breakthrough came with the development of methods for the diastereoselective synthesis of protected cis- and trans-1,3-diaminocyclohexane precursors, which could then be resolved into their respective enantiomers.

The application of chiral 1,3-diaminocyclohexane derivatives as ligands in asymmetric catalysis began to gain traction as their availability increased. Researchers demonstrated that these ligands could induce high levels of enantioselectivity in a variety of reactions, often with different substrate scope and stereochemical outcomes compared to their 1,2-diamine counterparts. This discovery was pivotal in establishing chiral 1,3-diaminocyclohexanes as a distinct and valuable class of chiral ligands.

Synthesis and Resolution of Chiral 1,3-Diaminocyclohexanes

The preparation of enantiomerically pure 1,3-diaminocyclohexanes is a critical step in their application. Both the cis and trans isomers are chiral, and their synthesis in an enantiopure form can be achieved through two main strategies: asymmetric synthesis or resolution of a racemic mixture.

Synthesis of Racemic 1,3-Diaminocyclohexane

Racemic 1,3-diaminocyclohexane is typically synthesized from readily available starting materials such as resorcinol or 1,3-cyclohexanedione. One common route involves the hydrogenation of m-phenylenediamine, although this can lead to a mixture of isomers.[1] A more controlled approach involves the reductive amination of 1,3-cyclohexanedione.

A potential pathway for the synthesis of 1,3-cyclohexanediamine involves the hydrogenation of resorcinol to 1,3-cyclohexanedione, followed by oximation and subsequent hydrogenation.[2]

Resolution of Racemic 1,3-Diaminocyclohexane

The classical method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Tartaric acid and its derivatives are commonly used for this purpose. While detailed protocols for the resolution of 1,3-diaminocyclohexane are not as widespread as for the 1,2-isomer, the principles remain the same. The resolution of trans-1,2-diaminocyclohexane using tartaric acid is a well-established procedure and can serve as a template for developing a protocol for the 1,3-isomer.[3][4][5]

Logical Flow for Diastereomeric Salt Resolution:

Caption: Diastereomeric salt resolution of 1,3-diaminocyclohexane.

Enzymatic resolution offers a powerful alternative to classical resolution methods. Lipases are commonly employed to selectively acylate one enantiomer of a racemic amine or alcohol, allowing for the separation of the acylated and unacylated enantiomers. This method has been successfully applied to the resolution of cis-1,2-diaminocyclohexane derivatives and could be adapted for the 1,3-isomer.[6]

Workflow for Enzymatic Resolution:

References

Methodological & Application

Application Notes and Protocols for Ligand Synthesis from (1R,3S)-Cyclohexane-1,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of chiral Schiff base ligands from (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride. This class of ligands is of significant interest in coordination chemistry and asymmetric catalysis, which are foundational in modern drug discovery and development. The described protocol is a representative method for the synthesis of a C2-symmetric salen-type ligand, a versatile scaffold for developing catalysts for various enantioselective transformations.

Introduction

Chiral diamines are privileged synthons in the construction of ligands for asymmetric catalysis. (1R,3S)-Cyclohexane-1,3-diamine offers a rigid and stereochemically defined backbone, making it an excellent starting material for the synthesis of chiral ligands and catalysts. The dihydrochloride salt is a common and stable commercially available form. The following protocol details the conversion of this salt into a valuable tetradentate Schiff base ligand. The resulting ligands can be complexed with various transition metals to generate catalysts for a range of asymmetric reactions, including epoxidations, cyclopropanations, and Diels-Alder reactions.

Experimental Protocols

General Considerations

All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions, including the use of personal protective equipment (safety glasses, lab coat, and gloves), should be followed. Anhydrous solvents should be used where specified, and reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

Protocol 1: Synthesis of a Salen-type Ligand from this compound

This protocol describes a two-step, one-pot procedure for the synthesis of a Schiff base ligand via in-situ neutralization of the diamine dihydrochloride followed by condensation with a substituted salicylaldehyde.

Materials:

-

This compound

-

Substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde)

-

Triethylamine (Et3N) or Sodium Hydroxide (NaOH)

-

Anhydrous ethanol or methanol

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for purification (e.g., dichloromethane, hexanes)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Neutralization of the Diamine Salt:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of distilled water.

-

To this solution, add a stoichiometric amount of a base (e.g., 2.2 eq. of triethylamine or a 2M aqueous solution of sodium hydroxide) dropwise while stirring at room temperature. The addition of base will neutralize the hydrochloride salt to generate the free diamine.

-

-

Schiff Base Condensation:

-

To the aqueous solution of the free diamine, add a solution of the substituted salicylaldehyde (2.0 eq.) dissolved in anhydrous ethanol or methanol.

-

The reaction mixture is then heated to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Upon completion of the reaction, the mixture is cooled to room temperature. The Schiff base ligand, being organic-soluble, may precipitate out of the aqueous/alcoholic solution.

-